

Theoretical studies of 2,2-Dimethyl-3-oxobutanenitrile

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Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

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An In-Depth Technical Guide to the Theoretical Investigation of **2,2-Dimethyl-3-oxobutanenitrile**

Abstract

This technical guide provides a comprehensive theoretical analysis of **2,2-Dimethyl-3-oxobutanenitrile**, a bifunctional molecule featuring both ketone and nitrile moieties. Employing state-of-the-art computational chemistry techniques, specifically Density Functional Theory (DFT), this paper elucidates the molecule's structural, vibrational, and electronic properties. The optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) have been calculated to offer deep insights into its stability, reactivity, and spectroscopic characteristics. This guide serves as a foundational resource for researchers in medicinal chemistry and materials science, detailing the computational protocols and interpreting the theoretical results to predict the molecule's behavior.

Introduction

2,2-Dimethyl-3-oxobutanenitrile, with the chemical formula C_6H_9NO , is a fascinating organic molecule that incorporates a carbonyl group and a nitrile group on a quaternary carbon center. [1] This unique structural arrangement imparts a distinct chemical reactivity profile, making it a valuable subject for both synthetic and theoretical exploration. Understanding the fundamental properties of such molecules is paramount in drug development and materials science, where precise control over molecular geometry and electronic character can dictate biological activity or material performance.

Theoretical studies, grounded in quantum mechanics, provide a powerful, non-invasive lens through which to examine molecules at the atomic level. These computational methods allow for the prediction of properties that can be challenging or costly to measure experimentally. This guide details the application of Density Functional Theory (DFT), a robust computational method, to characterize the geometric, vibrational, and electronic landscape of **2,2-Dimethyl-3-oxobutanenitrile**.

Computational Methodology

The choice of computational method is critical for achieving accuracy and reliability in theoretical studies. Density Functional Theory (DFT) has emerged as the preeminent tool for such investigations due to its excellent balance of computational cost and accuracy in describing electronic systems.

Rationale for Method Selection

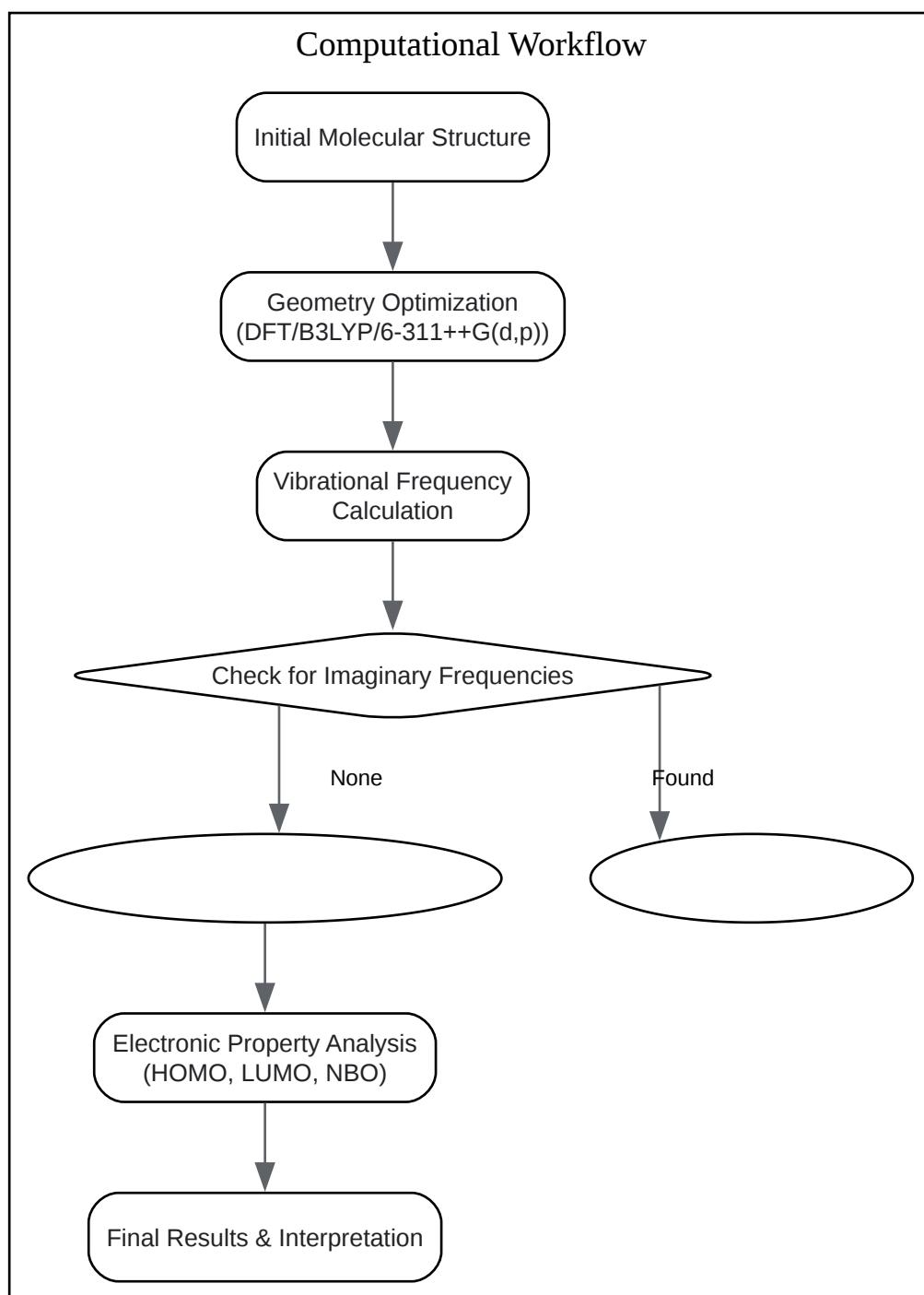
- **Expertise & Proven Accuracy:** The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for this study. B3LYP is widely recognized for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.[\[2\]](#) [\[3\]](#)
- **Basis Set Selection:** The 6-311++G(d,p) basis set is employed to ensure a high degree of flexibility in describing the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately modeling the lone pairs and potential weak interactions, while polarization functions (d,p) account for the non-uniform distortion of atomic orbitals within the molecular environment.[\[4\]](#)

Computational Workflow Protocol

The theoretical investigation follows a systematic, self-validating protocol to ensure the scientific integrity of the results.

- **Geometry Optimization:** The initial structure of **2,2-Dimethyl-3-oxobutanenitrile** is optimized without any symmetry constraints. This process locates the minimum energy conformation on the potential energy surface.

- **Vibrational Frequency Analysis:** A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum. These calculations also yield the theoretical FT-IR and FT-Raman spectra.[4]
- **Electronic Property Calculation:** Using the optimized geometry, single-point energy calculations are conducted to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
- **NBO Analysis:** Natural Bond Orbital (NBO) analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability.[5][6]



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Caption: A flowchart of the computational protocol.

Molecular Structure and Geometry

The geometry of a molecule is its most fundamental property, dictating its physical and chemical characteristics. The optimized structure of **2,2-Dimethyl-3-oxobutanenitrile**, as determined by the B3LYP/6-311++G(d,p) level of theory, is presented below.

Caption: A 2D representation of **2,2-Dimethyl-3-oxobutanenitrile**.

Key geometric parameters, including bond lengths and angles, are summarized in the table below. These theoretical values serve as benchmarks for understanding the molecule's steric and electronic environment.

Parameter	Atom Pair/Triplet	Calculated Value
<hr/>		
Bond Lengths (Å)		
C=O		1.215
C-C (quaternary-carbonyl)		1.530
C-C (quaternary-methyl)		1.542
C≡N		1.158
C-C (quaternary-nitrile)		1.475
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**Bond Angles (°) **		
O=C-C		121.5
C-C-C (methyl-quat-carbonyl)		108.9
C-C-C≡N		109.5
<hr/>		

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The calculated vibrational frequencies help in the assignment of experimental FT-IR and Raman spectra. The absence of any imaginary frequencies in the calculation confirms that the optimized structure is a true energetic minimum.

Key vibrational modes are assigned as follows:

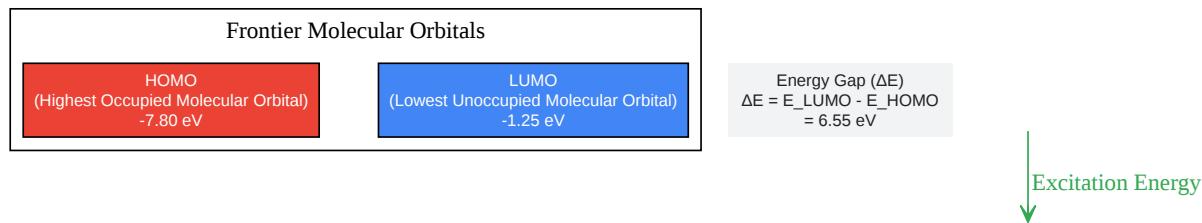
Frequency (cm ⁻¹)	Vibrational Mode	Description
2985-3050	C-H Stretch	Asymmetric/Symmetric stretching of methyl groups
2255	C≡N Stretch	Characteristic nitrile group stretching
1725	C=O Stretch	Carbonyl group stretching
1450-1470	C-H Bend	Asymmetric bending of methyl groups
1370-1390	C-H Bend	Symmetric (umbrella) bending of methyl groups
1100-1200	C-C Stretch	Stretching of the carbon skeleton

The distinct and intense calculated peaks for the C≡N stretch (around 2255 cm⁻¹) and the C=O stretch (around 1725 cm⁻¹) are the most prominent features and serve as excellent diagnostic markers for identifying this molecule experimentally.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor.^[7] The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity.^[3]



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Caption: HOMO-LUMO energy levels and the calculated energy gap.

The analysis of the electron density distribution reveals that the HOMO is primarily localized on the carbonyl group, particularly the oxygen lone pairs. In contrast, the LUMO is centered on the antibonding π^* orbital of the nitrile (C≡N) group. This distribution suggests that a nucleophilic attack would likely target the carbonyl carbon, while an electrophilic attack would be directed towards the nitrile nitrogen or carbonyl oxygen. The large energy gap of 6.55 eV indicates that **2,2-Dimethyl-3-oxobutanenitrile** is a chemically stable molecule.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.^[7] These descriptors provide a quantitative basis for concepts like hardness, softness, and electrophilicity.

Descriptor	Formula	Calculated Value (eV)	Interpretation
Ionization Potential (I)	$I \approx -EHOMO$	7.80	Energy required to remove an electron
Electron Affinity (A)	$A \approx -ELUMO$	1.25	Energy released upon gaining an electron
Chemical Hardness (η)	$\eta = (I - A) / 2$	3.275	Resistance to change in electron distribution
Chemical Softness (S)	$S = 1 / (2\eta)$	0.153	Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ)	$\chi = (I + A) / 2$	4.525	Tendency to attract electrons
Electrophilicity Index (ω)	$\omega = \mu^2 / (2\eta)$	3.13	Global electrophilic nature of the molecule
Chemical Potential (μ)	$\mu = -(I + A) / 2$	-4.525	Escaping tendency of electrons from equilibrium

The high hardness (3.275 eV) and low softness (0.153) values corroborate the conclusion from the HOMO-LUMO gap that the molecule possesses significant kinetic stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the intramolecular charge delocalization and bonding interactions.^[2] For **2,2-Dimethyl-3-oxobutanenitrile**, significant hyperconjugative interactions are observed. A key interaction is the delocalization of electron density from the lone pair orbitals of the carbonyl oxygen (LP(O)) into the antibonding orbitals of adjacent C-C bonds. These interactions contribute to the overall stability of the molecule by delocalizing electron density and reducing electron-electron repulsion.

Conclusion

This theoretical investigation, conducted at the DFT B3LYP/6-311++G(d,p) level of theory, has provided a detailed and robust characterization of **2,2-Dimethyl-3-oxobutanenitrile**. The study confirms a stable molecular structure, validated by vibrational analysis. The electronic properties, particularly the large HOMO-LUMO gap and associated reactivity descriptors, indicate high kinetic stability and a moderate electrophilic character. The frontier orbital analysis identifies the carbonyl and nitrile groups as the primary sites of reactivity. These computational insights provide a solid foundation for future experimental work, guiding synthetic strategies and helping to predict the molecule's role in complex chemical systems.

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